molecular formula C14H19Br2N3O2 B13859026 5,6-Orthoquinone Primaquine Dihydrobromide

5,6-Orthoquinone Primaquine Dihydrobromide

Cat. No.: B13859026
M. Wt: 421.13 g/mol
InChI Key: HAVLKPWGTIKRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Orthoquinone Primaquine Dihydrobromide is a derivative of primaquine, an antimalarial agent. This compound is known for its role as an active metabolite of primaquine, which is used in the treatment and prevention of malaria. The compound is characterized by its quinone structure, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Orthoquinone Primaquine Dihydrobromide involves the oxidation of primaquine. Primaquine is metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) to form 5-hydroxyprimaquine, which is then further oxidized to form 5,6-Orthoquinone Primaquine . This process can be carried out in vitro using chemical oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5,6-Orthoquinone Primaquine Dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other quinone derivatives.

    Reduction: It can be reduced back to its hydroquinone form.

    Substitution: The quinone structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .

Scientific Research Applications

5,6-Orthoquinone Primaquine Dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Orthoquinone Primaquine Dihydrobromide involves its redox cycling ability. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress is believed to be responsible for its antimalarial activity as well as its potential toxicity . The primary molecular targets include erythrocytes, where the compound induces hemolysis in G6PD deficient individuals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Orthoquinone Primaquine Dihydrobromide is unique due to its specific quinone structure, which imparts distinct redox properties and biological activities. Its ability to generate ROS and induce oxidative stress sets it apart from other similar compounds .

Properties

Molecular Formula

C14H19Br2N3O2

Molecular Weight

421.13 g/mol

IUPAC Name

8-(5-aminopentan-2-ylamino)quinoline-5,6-dione;dihydrobromide

InChI

InChI=1S/C14H17N3O2.2BrH/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11;;/h3,5,7-9,17H,2,4,6,15H2,1H3;2*1H

InChI Key

HAVLKPWGTIKRNC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)NC1=CC(=O)C(=O)C2=C1N=CC=C2.Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.